Cas no 2649263-58-9 ((R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate)

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a chiral pyrrolidine derivative with a tosylate leaving group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of difluorine substituents enhances its metabolic stability and lipophilicity, which can be advantageous in drug design. The (R)-configuration ensures enantioselectivity in asymmetric synthesis, while the tosylate group facilitates further functionalization. This compound is particularly useful in the preparation of bioactive molecules, including protease inhibitors and other pharmacologically active agents. Its well-defined stereochemistry and reactivity profile make it a reliable building block for medicinal chemistry and fine chemical synthesis.
(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate structure
2649263-58-9 structure
Product Name:(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
CAS No:2649263-58-9
MF:C12H17F2NO4S
MW:309.33
MDL:MFCD34185239
CID:5088659
Update Time:2025-10-23

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate Chemical and Physical Properties

Names and Identifiers

    • (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate
    • MDL: MFCD34185239
    • Inchi: 1S/C7H8O3S.C5H9F2NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7)1-4(2-9)8-3-5/h2-5H,1H3,(H,8,9,10);4,8-9H,1-3H2
    • InChI Key: KEAWAVNJCYZIFF-UHFFFAOYSA-N
    • SMILES: C1(S(O)(=O)=O)=CC=C(C)C=C1.C1(F)(F)CC(CO)NC1

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate Pricemore >>

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Additional information on (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate

Introduction to (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate (CAS No. 2649263-58-9)

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2649263-58-9, is a tosylate derivative of a pyrrolidine-based structure, featuring two fluorine atoms at the 4-position of the pyrrolidine ring. The presence of these fluorine atoms and the overall stereochemistry of the molecule contribute to its unique chemical properties and potential biological activities.

The< strong>tosylate group in the molecule serves as a protecting group for the hydroxyl functionality, enhancing its stability during synthetic processes. This modification is particularly useful in multi-step synthetic routes where selective protection and deprotection of functional groups are crucial. The< strong>R-configuration at the chiral center adds another layer of complexity, making this compound a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.

In recent years, there has been a growing interest in fluorinated pyrrolidine derivatives due to their potential applications in drug development. Fluorine atoms are known to influence the pharmacokinetic properties of molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The< strong>pyrrolidin-2-yl moiety is a common pharmacophore found in various bioactive compounds, contributing to its role as a scaffold in medicinal chemistry.

Recent studies have highlighted the importance of fluorinated heterocycles in the development of novel therapeutic agents. For instance, fluorinated pyrrolidines have been investigated for their potential in treating neurological disorders, infectious diseases, and cancer. The< strong>(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate compound represents a promising candidate for further exploration in these areas due to its structural features and stereochemical purity.

The synthesis of this compound involves sophisticated organic transformations that require careful optimization to achieve high yields and purity. The introduction of fluorine atoms into the pyrrolidine ring typically involves halogenation and subsequent substitution reactions, which must be performed under controlled conditions to prevent unwanted side products. The use of< strong/tosylate protecting groups ensures that the hydroxyl functionality remains reactive for subsequent transformations while maintaining overall molecular stability.

The< strong>CAS number 2649263-58-9 provides a unique identifier for this compound, facilitating its recognition and use in research and industrial settings. This standardized nomenclature system is essential for ensuring accurate documentation and communication within the scientific community. The compound's properties and applications are continually being refined through experimental studies and computational modeling.

In conclusion, (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol tosylate is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features, including the presence of fluorine atoms and a chiral center, make it an attractive candidate for further development. As research in fluorinated heterocycles continues to advance, compounds like this are expected to play a crucial role in the discovery and synthesis of new therapeutic agents.

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